molecular formula C18H14F3N3O2 B4550915 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4550915
M. Wt: 361.3 g/mol
InChI Key: XIWDSDVZMFPZDG-UHFFFAOYSA-N
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Description

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of fluorine atoms. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorine atoms.

    Cyclization reactions: to form the pyrazole ring.

    Amidation reactions: to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments to facilitate the various steps in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of fluorine atoms and the pyrazole ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2,4-difluorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-11-2-3-13(20)9-16(11)22-18(25)15-6-7-24(23-15)10-26-17-5-4-12(19)8-14(17)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWDSDVZMFPZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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